molecular formula C24H22FN3O2 B12129760 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide

Cat. No.: B12129760
M. Wt: 403.4 g/mol
InChI Key: QPHDHDRNIAEWKP-UHFFFAOYSA-N
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Description

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the condensation of an appropriate anthranilic acid derivative with an isocyanate, followed by cyclization and further functionalization to introduce the fluoro and benzamide groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Fluorobenzamides: Compounds with similar benzamide groups but different core structures.

Uniqueness

3-fluoro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H22FN3O2

Molecular Weight

403.4 g/mol

IUPAC Name

3-fluoro-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C24H22FN3O2/c1-14(2)15-6-8-16(9-7-15)18-11-21-20(22(29)12-18)13-26-24(27-21)28-23(30)17-4-3-5-19(25)10-17/h3-10,13-14,18H,11-12H2,1-2H3,(H,26,27,28,30)

InChI Key

QPHDHDRNIAEWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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